molecular formula C14H13BrN2O B5699181 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide

Cat. No.: B5699181
M. Wt: 305.17 g/mol
InChI Key: WHDYRYUWVBWEOL-UHFFFAOYSA-N
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Description

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a carboxamide group attached to the 3rd position, with a 2,6-dimethylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The general steps are as follows:

    Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and 2,6-dimethylaniline.

    Formation of Intermediate: The 2,6-dimethylaniline is reacted with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-amine.

    Amidation: The intermediate is then subjected to amidation using a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Amidation and Hydrolysis: The carboxamide group can participate in amidation reactions to form new amide bonds or hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate nucleophiles.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Pyridines: Resulting from substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2,3-dimethylphenyl)pyridine: Similar structure but lacks the carboxamide group.

    N-(2,6-dimethylphenyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.

Uniqueness

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-4-3-5-10(2)13(9)17-14(18)11-6-12(15)8-16-7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYRYUWVBWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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